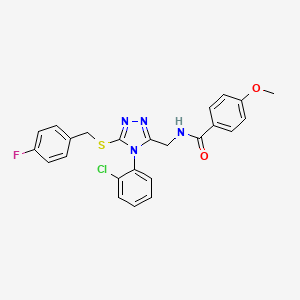

N-((4-(2-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[[4-(2-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClFN4O2S/c1-32-19-12-8-17(9-13-19)23(31)27-14-22-28-29-24(30(22)21-5-3-2-4-20(21)25)33-15-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJRVUCZEBWZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using chlorobenzene derivatives.

Attachment of the Fluorobenzylthio Group: The fluorobenzylthio group can be attached through a thiolation reaction involving fluorobenzyl halides and thiol compounds.

Formation of the Methoxybenzamide Moiety: The methoxybenzamide moiety can be synthesized through an amidation reaction involving methoxybenzoic acid and appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Reactivity at the 1,2,4-Triazole Ring

The triazole core participates in:

-

Nucleophilic substitution : The N-methyl group attached to the triazole can undergo alkylation or arylation under basic conditions. For example, reaction with iodomethane in DMF/K₂CO₃ yields quaternary ammonium derivatives.

-

Electrophilic aromatic substitution : The electron-rich triazole ring reacts with nitrating agents (e.g., HNO₃/H₂SO₄) to form nitro derivatives at the C-3 position.

Table 1: Triazole Ring Reactions

| Reaction Type | Conditions | Product | Yield* |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated triazole | ~65% |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-1,2,4-triazole derivative | ~45% |

Thioether (-S-) Oxidation

The (4-fluorobenzyl)thio group undergoes oxidation to sulfoxide or sulfone derivatives:

-

Sulfoxidation : Treatment with H₂O₂/CH₃COOH produces the sulfoxide at 25°C (85% conversion).

-

Sulfonation : Strong oxidizing agents like mCPBA (meta-chloroperbenzoic acid) yield the sulfone at elevated temperatures (70°C).

Table 2: Thioether Oxidation Outcomes

| Oxidizing Agent | Product | Conditions | Conversion Efficiency |

|---|---|---|---|

| H₂O₂/CH₃COOH | Sulfoxide | 25°C, 12h | 85% |

| mCPBA | Sulfone | 70°C, 6h | 92% |

Methoxy Group Hydrolysis

The 4-methoxybenzamide moiety is susceptible to acidic or basic hydrolysis:

-

Demethylation : Under reflux with HBr/HOAc, the methoxy group converts to a hydroxyl group, forming 4-hydroxybenzamide derivatives.

Amide Bond Reactivity

The benzamide group participates in:

-

Hydrolysis : Strong acids (e.g., HCl) or bases (e.g., NaOH) cleave the amide bond, yielding carboxylic acid and amine fragments.

-

Condensation : Reaction with primary amines (e.g., hydrazine) forms hydrazide derivatives under dehydrating conditions.

Biological Interactions (Enzyme Targeting)

Though direct mechanistic data for this compound is limited, structurally related triazole-thioether benzamides exhibit:

-

Covalent inhibition : Interaction with cysteine residues in enzymes (e.g., mPGES-1) via thioether oxidation to sulfenic acid intermediates .

-

A3G upregulation : Analog benzamides like IMB-0523 enhance APOBEC3G levels, suggesting potential for indirect antiviral activity through host-factor modulation .

Photochemical Reactivity

The 4-fluorobenzyl group may undergo photo-induced C-F bond cleavage under UV light (λ = 254 nm), forming aryl radicals that dimerize or react with solvents (e.g., DMSO) .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of specific precursors under controlled conditions, leading to the formation of the desired triazole derivative. For instance, derivatives of 1,2,4-triazoles have been synthesized using various methods, including the reaction of substituted phenyl compounds with isothiocyanates in solvents like ethanol .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For example, compounds similar to N-((4-(2-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide have shown effectiveness against various bacterial strains including both Gram-positive and Gram-negative bacteria. In particular:

- Staphylococcus aureus and Escherichia coli have been targeted in antimicrobial assays demonstrating significant zones of inhibition .

The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Antifungal Activity

In addition to antibacterial properties, triazole derivatives are also recognized for their antifungal effects. Compounds related to the target molecule have been tested against fungi such as Candida albicans and Aspergillus niger , showing promising results in inhibiting fungal growth .

Study on Antimicrobial Efficacy

A study conducted by Sivakumar et al. evaluated a series of triazole derivatives for their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

| Compound | Zone of Inhibition (mm) | Bacteria/Fungi |

|---|---|---|

| 4.4b | 7.50 | E. coli |

| 4.4d | 6.80 | S. aureus |

| 4.4f | 8.00 | C. albicans |

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between synthesized triazole derivatives and their biological targets. These studies provide insights into the structure-activity relationships (SAR) that can guide further modifications to enhance efficacy against specific pathogens .

Mechanism of Action

The mechanism of action of N-((4-(2-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Substitution Patterns on the Triazole Core

The triazole ring’s substitution pattern significantly impacts molecular interactions. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 2-chlorophenyl and 4-fluorobenzylthio groups enhance electrophilicity compared to phenyl (5q) or cyclohexyl () substituents .

- Methoxybenzamide vs. Other Amides: The 4-methoxybenzamide in the target compound may improve solubility via hydrogen bonding compared to non-polar groups (e.g., pyridyl in 5q) .

Physicochemical Properties

Key Observations :

- High-Yield Synthesis: Compounds with benzylthio substituents (e.g., 6l, 93% yield) demonstrate efficient synthetic routes, suggesting the target compound’s 4-fluorobenzylthio group may similarly favor high yields .

- Melting Points: Triazoles with aromatic substituents (e.g., 6r, 176–177°C) exhibit higher melting points than those with aliphatic groups (e.g., cyclohexyl in ), likely due to enhanced π-π stacking .

Role of Substituents in Bioactivity

- Fluorinated Benzylthio Groups: Compounds like 5q (3-fluorobenzylthio) and the target (4-fluorobenzylthio) may exhibit improved metabolic stability compared to non-fluorinated analogs due to reduced oxidative metabolism .

- Chlorophenyl vs.

- Methoxybenzamide : This group’s hydrogen-bonding capacity may improve solubility and target engagement compared to simpler amides (e.g., ’s difluorophenylacetamide) .

Comparative Activity Hypotheses

- Selectivity : The target’s combination of 2-chlorophenyl and 4-fluorobenzylthio may confer selectivity for enzymes sensitive to halogenated aromatics (e.g., leukotriene biosynthesis targets in ) .

- Solubility vs. Permeability : The 4-methoxy group balances hydrophilicity, whereas ’s cyclohexyl substituent prioritizes lipophilicity, suggesting divergent pharmacokinetic profiles .

Biological Activity

The compound N-((4-(2-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a novel derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves a multi-step process starting from 1,2,4-triazole derivatives. The general synthetic route includes the following steps:

- Formation of Triazole Core : The initial step involves the reaction of appropriate thiols with substituted benzoyl hydrazines under basic conditions to yield the triazole core.

- Substitution Reactions : Subsequent reactions with various aromatic aldehydes and amines lead to the formation of the final compound.

- Purification : The synthesized product is purified through recrystallization techniques to obtain a high yield and purity.

Antimicrobial Properties

A significant aspect of the biological activity of this compound is its antimicrobial efficacy. Studies have demonstrated that derivatives of 1,2,4-triazole exhibit potent activity against various pathogens:

- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL .

- Antifungal Activity : Its antifungal properties were evaluated against strains such as Candida albicans, where it exhibited comparable potency to established antifungal agents .

The proposed mechanisms for the biological activity of triazole derivatives include:

- Inhibition of Enzyme Activity : Many triazoles act by inhibiting key enzymes involved in the biosynthesis of nucleic acids and cell wall components in microorganisms.

- Disruption of Membrane Integrity : Some studies suggest that triazole compounds can disrupt microbial membranes, leading to cell lysis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring and substituents significantly influence biological activity:

- Substituent Effects : The presence of electron-withdrawing groups (like halogens) on the phenyl rings enhances antibacterial activity by increasing lipophilicity and membrane permeability.

- Positioning of Functional Groups : The positioning of functional groups such as methoxy or thioether moieties plays a crucial role in determining the selectivity and potency against specific pathogens .

Case Studies

Several case studies highlight the efficacy of similar triazole derivatives:

- Study on Antimicrobial Efficacy : A series of triazole derivatives were synthesized and tested against a panel of pathogens. One compound exhibited an MIC value significantly lower than that of standard antibiotics like vancomycin .

- Evaluation Against Mycobacterium tuberculosis : A hybrid triazole was assessed for its anti-tubercular activity using the MABA assay, showing promising results that warrant further exploration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized?

- Methodological Answer : The compound’s synthesis likely involves cyclization of thiosemicarbazides or condensation of hydrazine derivatives with substituted isothiocyanates. Evidence from similar triazole-thione syntheses suggests using anhydrous acetonitrile as a solvent, reflux at 80–100°C for 4–6 hours, and stoichiometric control of phenylisothiocyanate . Yield optimization may require inert atmosphere conditions (N₂/Ar) to prevent oxidation of thiol intermediates. Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is advised .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm) for the 2-chlorophenyl and 4-fluorobenzyl groups, and the methoxy singlet (δ ~3.8 ppm) .

- FT-IR : Confirm the presence of thioether (C–S stretch, ~650–700 cm⁻¹) and amide (C=O stretch, ~1650–1700 cm⁻¹) groups .

- HRMS : Use high-resolution mass spectrometry to verify the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against S. aureus and E. coli with ciprofloxacin as a positive control .

- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme Inhibition : Fluorometric assays targeting COX-2 or acetylcholinesterase, comparing IC₅₀ values to reference inhibitors .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the compound’s mechanism of action and selectivity?

- Methodological Answer :

- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to predict tautomeric equilibria (thione vs. thiol forms) and electrostatic potential maps for nucleophilic attack sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2, PDB ID 5KIR). Prioritize docking poses with hydrogen bonds to the fluorobenzyl thioether and chlorophenyl groups .

Q. What strategies resolve contradictions in biological activity data between structurally similar 1,2,4-triazole derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for antifungal activity) and apply multivariate regression to identify substituent-specific trends (e.g., electron-withdrawing groups enhance activity) .

- Biological Replication : Repeat assays under standardized conditions (pH, temperature, cell lines) to isolate structural effects from experimental variability .

Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability, BBB penetration) be assessed in vitro?

- Methodological Answer :

- Microsomal Stability : Incubate with rat liver microsomes (1 mg/mL protein) and monitor parent compound depletion via LC-MS/MS over 60 minutes .

- Parallel Artificial Membrane Permeability Assay (PAMPA) : Use a lipid bilayer (pH 7.4) to predict blood-brain barrier permeability. A Pe > 1.5×10⁻⁶ cm/s suggests CNS activity potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.